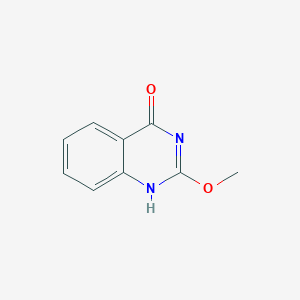

2-Methoxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTJLUHQGXNGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322446 | |

| Record name | 2-methoxyquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-24-1 | |

| Record name | 1011-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxyquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxyquinazolin-4(3H)-one from 2-Methoxybenzoic Acid

This guide provides a comprehensive, technically-grounded exploration of a modern synthetic route to 2-methoxyquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 2-methoxybenzoic acid. Traditional syntheses of the quinazolinone core typically commence from ortho-amino-substituted benzene derivatives, such as anthranilic acid or anthranilamide.[1][2] The transformation from 2-methoxybenzoic acid, which lacks the critical ortho-amino functionality, presents a unique chemical challenge that necessitates a non-classical approach.

This document elucidates a robust, two-stage strategy that leverages the formation of a key urea intermediate followed by a transition-metal-catalyzed intramolecular C-H amidation to construct the heterocyclic ring system. This pathway not only addresses the specific query but also showcases the power of modern catalytic methods in forging complex molecular architectures from simple starting materials.

Retrosynthetic Analysis and Strategic Overview

The core challenge lies in forming a new carbon-nitrogen bond at the ortho-position of the benzene ring, which is sterically hindered and not intrinsically reactive. Our strategy circumvents this by first installing the necessary nitrogen-containing sidechain and then using a catalyst to facilitate the intramolecular ring closure.

The retrosynthetic plan is outlined below:

Caption: Retrosynthetic pathway for this compound.

This strategy is divided into two primary operational stages:

-

Synthesis of the N-(2-Methoxybenzoyl)urea Intermediate: This involves the activation of the carboxylic acid and subsequent reaction with urea.

-

Palladium-Catalyzed Cyclization: The crucial ring-forming step is achieved via a directed C-H activation/amidation reaction.[3]

Part 1: Synthesis of the Key Intermediate: N-(2-Methoxybenzoyl)urea

The initial phase of the synthesis focuses on covalently linking the 2-methoxybenzoyl moiety with urea. This is a critical step as the urea functional group will serve as the directing group in the subsequent C-H activation and provide the necessary atoms (N-C-N) to complete the quinazolinone ring.

Step 1a: Activation of 2-Methoxybenzoic Acid

Causality: The direct amidation of a carboxylic acid with urea is thermodynamically unfavorable and requires high temperatures, often leading to side products. To facilitate a reaction under milder conditions, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a more reactive species.[4][5] The most common and efficient method is the conversion to an acyl chloride. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Detailed Protocol: Synthesis of 2-Methoxybenzoyl Chloride

-

To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a gas outlet to a scrubber), add 2-methoxybenzoic acid (15.2 g, 100 mmol).

-

Under a nitrogen atmosphere, add thionyl chloride (14.6 mL, 200 mmol, 2.0 eq) dropwise at room temperature.

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude 2-methoxybenzoyl chloride, a clear to pale yellow liquid, is typically used in the next step without further purification.[6]

Step 1b: Amidation with Urea

Causality: With the highly electrophilic acyl chloride in hand, the nucleophilic nitrogen of urea can readily attack the carbonyl carbon to form the desired N-acylurea intermediate.[7] The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the acyl chloride, and a non-nucleophilic base is often added to scavenge the HCl generated during the reaction, driving it to completion.

Detailed Protocol: Synthesis of N-(2-Methoxybenzoyl)urea

-

In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve urea (12.0 g, 200 mmol, 2.0 eq) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath and add triethylamine (16.7 mL, 120 mmol, 1.2 eq) dropwise.

-

Dissolve the crude 2-methoxybenzoyl chloride (from Step 1a, approx. 100 mmol) in 50 mL of anhydrous THF.

-

Add the 2-methoxybenzoyl chloride solution dropwise to the cold urea suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield N-(2-methoxybenzoyl)urea as a white crystalline solid.

Part 2: Palladium-Catalyzed Intramolecular C-H Amidation

This is the pivotal, ring-forming step of the synthesis. It relies on a modern organometallic transformation where a palladium catalyst selectively activates a C-H bond on the aromatic ring that is ortho to the directing acyl group, facilitating the formation of the final N-C bond.[3]

Mechanistic Rationale: The reaction proceeds via a directed C-H activation mechanism. The urea moiety acts as a bidentate directing group, coordinating to the palladium center. This brings the catalyst into close proximity to the ortho C-H bond, enabling its cleavage in a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. Subsequent reductive elimination from this intermediate forges the new N-C bond and regenerates the active catalyst. An oxidant is required to close the catalytic cycle.

Caption: Plausible catalytic cycle for the C-H amidation.

Detailed Protocol: Synthesis of this compound

-

To a sealable reaction tube, add N-(2-methoxybenzoyl)urea (9.7 g, 50 mmol), palladium(II) acetate (Pd(OAc)₂, 560 mg, 2.5 mmol, 5 mol%), and copper(II) acetate (Cu(OAc)₂, 18.1 g, 100 mmol, 2.0 eq) as the oxidant.

-

Evacuate and backfill the tube with oxygen gas (or use air as the atmosphere).

-

Add 150 mL of a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF).

-

Seal the tube and heat the reaction mixture to 120 °C in an oil bath for 24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (300 mL) and filter through a pad of celite to remove the metal salts.

-

Wash the organic layer with water (3 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Data Presentation & Workflow Summary

Table 1: Summary of Expected Yields and Key Analytical Data

| Compound | Structure | Molecular Formula | MW ( g/mol ) | Typical Yield | Expected ¹H NMR (δ, ppm)* | Expected MS (m/z) |

| 2-Methoxybenzoic Acid | COc1ccccc1C(O)=O | C₈H₈O₃ | 152.15 | - | 10.5-12.0 (s, 1H), 7.0-8.0 (m, 4H), 3.9 (s, 3H) | 152 [M]⁺ |

| N-(2-Methoxybenzoyl)urea | COc1ccccc1C(=O)NC(=O)N | C₉H₁₀N₂O₃ | 194.19 | 75-85% | 8.0-9.0 (br s, 2H), 7.0-8.2 (m, 4H), 3.9 (s, 3H) | 195 [M+H]⁺ |

| This compound | COc1nc2ccccc2C(=O)N1 | C₉H₈N₂O₂ | 176.17 | 60-70% | 11.5-12.5 (br s, 1H), 7.2-8.2 (m, 4H), 4.1 (s, 3H) | 177 [M+H]⁺ |

*Expected chemical shifts are approximate and can vary based on solvent and concentration.

Overall Experimental Workflow

Caption: High-level experimental workflow diagram.

Conclusion

The synthesis of this compound from 2-methoxybenzoic acid is a challenging transformation that highlights the limitations of classical synthetic methods and the enabling power of modern transition-metal catalysis. The detailed two-stage protocol—proceeding through a stable N-acylurea intermediate followed by a palladium-catalyzed C-H amidation—provides a reliable and scientifically sound pathway to the target molecule. This approach offers valuable insights for researchers in drug development, demonstrating how strategic C-H functionalization can provide novel disconnections for complex heterocyclic targets.

References

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. Available at: [Link]

-

Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). ResearchGate. Available at: [Link]

-

Synthesis of 4(3H)-quinazolinone derivatives from corresponding alkyl... (n.d.). ResearchGate. Available at: [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Available at: [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). ResearchGate. Available at: [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PMC - NIH. Available at: [Link]

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Available at: [Link]

-

2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2. (n.d.). Shree Sulphurics. Available at: [Link]

-

Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. (n.d.). PubMed. Available at: [Link]

-

Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). RSC Publishing. Available at: [Link]

-

A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. (2004). PubMed. Available at: [Link]

Sources

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00589A [pubs.rsc.org]

- 6. 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 [shreesulphuric.com]

- 7. Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyquinazolin-4(3H)-one: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The quinazolinone scaffold is a well-established pharmacophore, and understanding the influence of substitution at the 2-position is critical for the rational design of novel therapeutic agents. This document delves into the molecular structure, physicochemical properties, and detailed synthetic protocols for this compound. Spectroscopic characterization data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are presented to facilitate its unambiguous identification. Furthermore, this guide explores the compound's reactivity and potential applications in drug development, supported by insights into the broader biological activities of the quinazolinone class.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and clinically approved drugs.[1][2] Its rigid, bicyclic structure provides a versatile template for the spatial arrangement of various pharmacophoric features, enabling interaction with a wide range of biological targets. Derivatives of quinazolin-4(3H)-one have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]

The substituent at the 2-position of the quinazolinone ring plays a pivotal role in modulating the molecule's biological activity. The introduction of a methoxy group at this position, as in this compound, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the chemical properties and structure of this specific analog is therefore essential for researchers engaged in the design and synthesis of novel quinazolinone-based therapeutics.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is fundamental to its chemical behavior and biological interactions.

Molecular Structure

This compound possesses a fused ring system consisting of a pyrimidine ring fused to a benzene ring. The methoxy group is attached to the C2 position of the pyrimidine ring, and a carbonyl group is present at the C4 position. The presence of the lactam functionality (a cyclic amide) within the pyrimidine ring is a key structural feature. The molecule can exist in tautomeric forms, although the keto form is generally predominant.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of closely related analogs such as 2-methyl-4(3H)-quinazolinone and various 2-(methoxyphenyl)quinazolin-4(3H)-ones, the following characteristics can be anticipated.[6][7]

| Property | Predicted Value/Characteristic | Rationale/Reference Analogs |

| Molecular Formula | C₉H₈N₂O₂ | Based on chemical structure |

| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for quinazolinone derivatives |

| Melting Point | Expected to be in the range of 200-250 °C | 2-Methyl-4(3H)-quinazolinone has a melting point of 231-233 °C.[6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | General solubility profile for quinazolinones. |

| pKa | The N-H proton is weakly acidic. | The lactam proton in quinazolinones exhibits acidic character. |

Synthesis and Reactivity

The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

General Synthetic Strategies

A common and effective method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of anthranilamide with an appropriate electrophilic reagent. For the synthesis of this compound, a suitable C1 electrophile that can introduce the methoxy group is required.

Caption: General synthetic pathway to 2-substituted quinazolin-4(3H)-ones.

Step-by-Step Synthetic Protocol

Protocol: Synthesis of a 2-Substituted Quinazolin-4(3H)-one (Illustrative Example)

This protocol describes a general method for synthesizing 2-substituted quinazolin-4(3H)-ones from anthranilamide and an aldehyde, which can be conceptually adapted.[4]

-

Reaction Setup: To a solution of anthranilamide (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask equipped with a reflux condenser, add the desired aldehyde (1.2 mmol).

-

Reaction Conditions: Heat the reaction mixture at 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-substituted quinazolin-4(3H)-one.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Lactam System: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. The carbonyl group can undergo nucleophilic attack, although it is less reactive than a typical ketone due to resonance with the adjacent nitrogen atoms.

-

Methoxy Group: The methoxy group at the 2-position is a potential leaving group, and the C2 position can be susceptible to nucleophilic substitution, particularly after activation of the quinazolinone ring.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the existing fused ring system.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Caption: Workflow for the spectroscopic characterization of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy protons.

-

Aromatic Region (δ 7.0-8.5 ppm): Four signals corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the electronic environment. Typically, the proton at the C5 position will be the most deshielded.

-

N-H Proton (δ 10.0-12.5 ppm): A broad singlet corresponding to the lactam proton. This signal is typically exchangeable with D₂O.

-

Methoxy Protons (δ 3.8-4.2 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~160-165 ppm): The signal for the C4 carbonyl carbon will appear in the downfield region.

-

Aromatic and Heteroaromatic Carbons (δ ~115-150 ppm): Signals for the carbon atoms of the benzene and pyrimidine rings. The C2 carbon bearing the methoxy group is expected to be significantly downfield.

-

Methoxy Carbon (δ ~55-60 ppm): The signal for the carbon of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

-

N-H Stretch (around 3200-3400 cm⁻¹): A broad absorption band corresponding to the stretching vibration of the N-H bond in the lactam.

-

C=O Stretch (around 1650-1700 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.

-

C=N and C=C Stretches (around 1500-1650 cm⁻¹): A series of bands corresponding to the stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings.

-

C-O Stretch (around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹): Asymmetric and symmetric stretching vibrations of the C-O bond of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 176, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for quinazolinones include the loss of CO, and cleavage of the substituents at the 2-position. The loss of the methoxy group or a methyl radical from the methoxy group would be expected fragmentation patterns.

Potential Applications in Drug Development

While specific biological activity data for this compound is limited in the public domain, the broader class of 2-substituted quinazolinones has shown significant promise in various therapeutic areas.

-

Anticancer Activity: Many 2-substituted quinazolinone derivatives have been reported to exhibit potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[1][8] The mechanism of action often involves the inhibition of key enzymes involved in cell signaling pathways, such as tyrosine kinases.[2]

-

Antimicrobial Activity: The quinazolinone scaffold is also a source of compounds with antibacterial and antifungal properties.[9] The nature of the substituent at the 2-position is crucial for determining the spectrum and potency of antimicrobial activity.

-

Enzyme Inhibition: The rigid quinazolinone framework makes it an excellent scaffold for designing specific enzyme inhibitors. The methoxy group at the 2-position can be explored for its potential to form key interactions within the active site of target enzymes.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for further exploration in the field of medicinal chemistry. Its synthesis can be achieved through established protocols for quinazolinone formation, and its structure can be unequivocally confirmed by a combination of spectroscopic techniques. While specific biological data for this compound is not yet widely available, the extensive research on the quinazolinone scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

-

Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Al-Omary, F. A. M., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Systematic Reviews in Pharmacy, 11(8), 469-476. [Link]

-

Sutherland, D. R., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 6(8), 1463-1472. [Link]

-

PubChem. (n.d.). 2-(3-methoxyphenyl)quinazolin-4(3H)-one. Retrieved January 15, 2026, from [Link]

-

ChemSrc. (2021, July 26). 2-(3-methoxyphenyl)quinazolin-4(3H)-one. [Link]

-

Antoniolli, G., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. ACS Omega. [Link]

-

Pele, R., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Antioxidants, 10(9), 1435. [Link]

-

Al-Omary, F. A. M., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Systematic Reviews in Pharmacy, 11(8), 469-476. [Link]

-

El-Hiti, G. A., et al. (2015). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o590–o591. [Link]

-

Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]

-

precisionFDA. (n.d.). 2-(3-METHOXYPHENYL)-4(3H)-QUINAZOLINONE. Retrieved January 15, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. [Link]

-

Jia, Y., et al. (2011). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2086. [Link]

-

El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o590–o591. [Link])

Sources

- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities | MDPI [mdpi.com]

- 4. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. 2-甲基-4(3H)-喹唑啉酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buy 2-(3-methoxyphenyl)quinazolin-4(3H)-one | 56071-04-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Introduction: The Quinazolinone Scaffold - A Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-Substituted Quinazolin-4(3H)-ones

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in drug discovery.[1][2][3] Specifically, the 4(3H)-quinazolinone isomer has garnered immense attention due to its synthetic accessibility and its ability to serve as a versatile template for interacting with a wide array of biological targets.[4] The substitution at the 2-position, in particular, offers a critical vector for chemical modification, allowing for the fine-tuning of pharmacological activity and physicochemical properties. This has led to the development of numerous compounds with diverse therapeutic applications, including several clinically approved drugs.[5][6] This guide provides a comprehensive overview of the major biological activities associated with 2-substituted quinazolin-4(3H)-ones, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their synthesis and evaluation.

Core Synthetic Strategies

The synthesis of the 2-substituted quinazolin-4(3H)-one scaffold is well-established, with several efficient methods available. A common and straightforward approach involves the condensation of an anthranilamide (2-aminobenzamide) derivative with a suitable aldehyde.[3] This method is valued for its simplicity and the wide availability of starting materials.

An alternative robust strategy is the reaction of isatoic anhydride with an amine and an orthoester in a one-pot, multi-component reaction, which can be performed under solvent-free conditions, aligning with green chemistry principles.[7]

General Experimental Protocol: Synthesis via Anthranilamide and Aldehyde Condensation

This protocol describes a representative synthesis of a 2-substituted quinazolin-4(3H)-one.

-

Reaction Setup : In a round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzamide in a suitable solvent such as dimethyl sulfoxide (DMSO).[3]

-

Addition of Aldehyde : Add 1.1 equivalents of the desired aldehyde to the solution. The choice of aldehyde will determine the substituent at the 2-position of the quinazolinone ring.

-

Reaction Conditions : Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification : Collect the solid product by filtration, wash thoroughly with water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 2-substituted quinazolin-4(3H)-one.[3]

-

Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).[3]

Caption: General workflow for synthesizing 2-substituted quinazolin-4(3H)-ones.

Anticancer Activity: A Multifaceted Approach

The most extensively studied biological activity of 2-substituted quinazolin-4(3H)-ones is their potential as anticancer agents.[5][6] These compounds have been shown to interfere with multiple hallmarks of cancer through various mechanisms of action.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a tyrosine kinase that plays a central role in cell growth and differentiation; its overexpression or mutation is a key driver in many cancers, particularly non-small-cell lung cancer (NSCLC).[5][8] Quinazolinone-based molecules have emerged as potent EGFR inhibitors.[9] Clinically approved drugs like Gefitinib and Erlotinib feature the quinazoline scaffold and have significantly impacted cancer therapy.[1][5][8] These inhibitors are ATP-competitive, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[9] More recent research has focused on developing fourth-generation allosteric inhibitors that can overcome resistance mutations like C797S.[8][10]

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division (mitosis).[6] Disrupting microtubule dynamics is a validated strategy in cancer chemotherapy. Several 2-substituted quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[1][11][12] These agents typically bind to the colchicine binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[13][14] This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[13]

Caption: Mechanism of tubulin polymerization inhibition by quinazolinones.

Summary of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 2-substituted quinazolin-4(3H)-one derivatives against various cancer cell lines.

| Compound ID | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound E | 4-Fluorophenyl (with L-glutamine at N3) | MDA-MB-231 | 0.43 | EGFR & Tubulin Inhibition | [1] |

| Compound G | 4-Fluorophenyl (with L-alanine at N3) | MCF-7 | 0.52 | EGFR Inhibition | [1] |

| Compound 17 | 2-Methoxyphenyl (with basic side chain) | Multiple Lines | Potent Profile | Kinase Inhibition | [5] |

| Compound Q19 | Not specified | HT-29 (Colon) | 0.051 | Tubulin Inhibition | [13] |

| Compound 17 | (5-bromo-1H-indol-3-yl) | NB4 (APL) & Jurkat (ALL) | < 5.0 | Cytotoxic | [3][15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding : Seed cancer cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment : Treat the cells with various concentrations of the synthesized quinazolinone compounds (e.g., 0.8 to 50 µM) for a specified duration (e.g., 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition : After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The quinazolinone scaffold is also prominent in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[16]

Antibacterial Activity

Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17][18] Structure-activity relationship studies indicate that substitutions at positions 2 and 3 are crucial for activity.[19] While the exact mechanism is not always fully elucidated, some quinazolinones are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, due to structural similarities with quinolone antibiotics.[17] Other studies suggest an inhibition of bacterial RNA transcription/translation.[20] Recent work has identified 2-(amino)quinazolin-4(3H)-one derivatives as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA).[21][22]

Antifungal Activity

Antifungal properties have also been reported for 2-substituted quinazolin-4(3H)-ones against various fungal strains, including Candida albicans and Aspergillus niger.[18][23] These compounds represent potential leads for the development of new antifungal therapies.

Summary of Antimicrobial Activity

| Compound Class | Target Organism | Activity Metric (MIC) | Key Structural Features | Reference |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | E. coli | Significant Inhibition | Thioxo group at C2 | [18] |

| 2-(amino)quinazolin-4(3H)-one (6y) | MRSA (JE2) | 0.02 µM | 3,4-difluorobenzylamine at C2 | [21][22] |

| 6-Iodo-2-phenylquinazolin-4(3H)-ones | Broad Spectrum | Good MIC values | Iodo at C6, Phenyl at C2 | [16] |

Anti-inflammatory and Analgesic Activity

Several series of 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[24][25][26] Some compounds have shown potency comparable or even superior to standard drugs like diclofenac and indomethacin in animal models of inflammation, such as the carrageenan-induced paw edema test.[24][25][27] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Anticonvulsant Activity

The central nervous system (CNS) activity of quinazolinones is historically significant, with methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) being a well-known sedative-hypnotic.[28][29] This has spurred extensive research into related structures for anticonvulsant properties.[2] Numerous 2-substituted derivatives have been synthesized and tested, with some showing good protection against maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in animal models.[28][30][31] The proposed mechanisms include positive allosteric modulation of GABA-A receptors, similar to benzodiazepines.[31] A persistent challenge in this area is separating the desired anticonvulsant effects from sedative or neurotoxic side effects.[28][30]

Conclusion and Future Perspectives

The 2-substituted quinazolin-4(3H)-one scaffold remains a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant successes in oncology leading to clinically approved drugs. The key to its utility lies in the synthetic tractability of the C-2 position, which allows for extensive structure-activity relationship studies and the optimization of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas:

-

Targeted Therapies : Designing novel derivatives with high selectivity for specific kinase mutants or other cancer-related targets to overcome drug resistance.[32]

-

Combating Antimicrobial Resistance : Optimizing quinazolinone structures to develop new classes of antibiotics and antifungals with novel mechanisms of action.[21]

-

Neurological Disorders : Further exploring CNS-active quinazolinones to develop safer and more effective anticonvulsant or neuroprotective agents.

-

Hybrid Molecules : Combining the quinazolinone scaffold with other pharmacophores to create hybrid molecules with dual or synergistic therapeutic effects.[33]

The continued exploration of the chemical space around the 2-substituted quinazolin-4(3H)-one nucleus, guided by modern drug design principles and a deeper understanding of its interactions with biological targets, promises to yield a new generation of therapeutic agents.

References

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022-07-15). Bioorganic & Medicinal Chemistry Letters.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

- Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing.

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

- Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. PubMed.

- Synthesis, analgesic and anti-inflammatory activities of some novel 2,3-disubstituted quinazolin-4(3H)-ones. PubMed.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry.

- Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)

- Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. NIH.

- Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025-08-01). ACS Omega.

- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymeriz

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). Dove Press.

- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024-12-15). PubMed.

- Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)

- Synthesis of 2-substituted quinazolin-4(3H)-ones as a new class of anticancer agents.

- Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.

- Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents | Request PDF.

- Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. RJPT.

- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022-12-08). PubMed.

- Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)

- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects.

- An Efficient Synthesis of 2-Substituted Quinazolin-4(3H)-ones by Using Recyclable Wang Resin Supported Sulfonic Acid Catalyst. (2021-10-01). Bentham Science Publishers.

- A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica.

- An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (2025-04-25). Bentham Science Publisher.

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024-05-13).

- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Synthesis and Antimicrobial Activity of Some New Quinazolin-4(3H)-one Derivatives. (2009-01-05). Taylor & Francis Online.

- Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)

- Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H). PubMed.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025-09-25). NIH.

- Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. JOCPR.

- #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. (2022-07-20). Journal of Pharmaceutical Chemistry.

- Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020-08-15).

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025-10-31).

- A review on biological activity of quinazolinones. (2025-08-06).

- Study on quinazolinone derivative and their pharmacological actions. (2024-12-19). WJPR.

- Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025-08-07).

- Substituted quinazolinones and their anti-inflamm

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.vensel.org [pubs.vensel.org]

- 24. Synthesis, analgesic and anti-inflammatory activities of some novel 2,3-disubstituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Substituted quinazolinones and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chemistry.mdma.ch [chemistry.mdma.ch]

- 29. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methoxyquinazolin-4(3H)-one. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for unambiguous structural elucidation and purity assessment. This document synthesizes predictive data based on extensive analysis of structurally related analogs, outlines detailed experimental protocols for spectral acquisition, and offers insights into the interpretation of the spectral data.

Introduction: The Significance of this compound

The quinazolinone core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a methoxy group at the 2-position significantly influences the molecule's electronic properties and potential biological interactions. Accurate and detailed characterization by NMR spectroscopy is a critical step in the synthesis and development of novel quinazolinone-based therapeutic agents. This guide serves as a practical reference for researchers, providing a detailed breakdown of the expected ¹H and ¹³C NMR spectral features of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Coupling Constant (J, Hz) |

| H-5 | Doublet of doublets (dd) | ~8.10 | J = 8.0, 1.5 Hz |

| H-6 | Triplet of doublets (td) | ~7.50 | J = 8.0, 1.0 Hz |

| H-7 | Triplet of doublets (td) | ~7.80 | J = 8.0, 1.5 Hz |

| H-8 | Doublet (d) | ~7.70 | J = 8.0 Hz |

| N³-H | Broad singlet (br s) | ~12.50 | - |

| OCH₃ | Singlet (s) | ~3.90 | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-2 | ~158.0 |

| C-4 | ~162.0 |

| C-4a | ~121.0 |

| C-5 | ~127.0 |

| C-6 | ~126.5 |

| C-7 | ~135.0 |

| C-8 | ~127.5 |

| C-8a | ~149.0 |

| OCH₃ | ~55.0 |

Structural Assignment and Interpretation

The predicted spectral data can be rationalized based on the electronic environment of each nucleus within the this compound structure.

¹H NMR Spectrum Interpretation

The aromatic region of the ¹H NMR spectrum is expected to display four distinct signals corresponding to the protons on the benzene ring of the quinazolinone core.

-

H-5: This proton is situated ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling with H-7.

-

H-7: This proton is deshielded by the neighboring nitrogen atom and the overall aromatic system, likely appearing as a triplet of doublets.

-

H-6 and H-8: These protons will resonate at intermediate chemical shifts within the aromatic region, with their multiplicities determined by coupling to adjacent protons.

The N³-H proton is expected to be a broad singlet at a significantly downfield chemical shift, a characteristic feature of the tautomeric form of 4(3H)-quinazolinones[1]. The protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum will provide key information about the carbon framework.

-

C-2 and C-4: The carbons of the C=N and C=O groups will be the most deshielded, appearing at the downfield end of the spectrum.

-

Aromatic Carbons: The chemical shifts of the carbons in the benzene ring will be influenced by the electron-withdrawing effects of the fused heterocyclic ring.

-

Methoxy Carbon: The carbon of the methoxy group will resonate at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended, based on standard practices for quinazolinone derivatives[1][2].

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent due to its excellent solubilizing properties for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons like N-H. Deuterated chloroform (CDCl₃) can also be used.

-

Concentration: Prepare a solution by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, may be necessary due to the lower natural abundance of ¹³C.

-

Synthesis and Potential Impurities

A common synthetic route to 2-alkoxyquinazolin-4(3H)-ones involves the reaction of the corresponding 2-chloroquinazolin-4(3H)-one with a sodium alkoxide. Potential impurities arising from this synthesis could include the starting material, 2-chloroquinazolin-4(3H)-one, or the hydrolyzed product, quinazoline-2,4(1H,3H)-dione. The presence of these impurities would be readily detectable by NMR spectroscopy, exhibiting distinct spectral signatures.

Caption: Synthetic pathway to this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the spectral data of analogous compounds. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this important class of molecules. A thorough understanding of the NMR characteristics is indispensable for researchers in the field of medicinal chemistry and drug development, facilitating confident structural verification and purity assessment.

References

- Desroses, M., Scobie, M., & Helleday, T. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry, 37(12), 4068-4075.

- Cheng, R., Tang, L., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). Oxidant- and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination. Organic & Biomolecular Chemistry, 12(34), 6541-6545.

- Supporting Information for "Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones". (2016). RSC Advances.

- Supporting Information for "The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX". (n.d.). Beilstein Journal of Organic Chemistry.

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Sources

The Quinazolinone Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

Sources

- 1. Antiproliferative Activity and Cellular Uptake of Evodiamine and Rutaecarpine Based on 3D Tumor Models | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methaqualone - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 6. Methaqualone - Wikipedia [en.wikipedia.org]

- 7. erowid.org [erowid.org]

- 8. Methaqualone (Quaalude) Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,3-Dihydroquinazolin-4(1 H)-one as a privileged scaffold in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. medschool.co [medschool.co]

- 14. Erlotinib - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer [en-cancer.fr]

- 23. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. gsk.com [gsk.com]

- 27. clinicaltrials.eu [clinicaltrials.eu]

- 28. oncology-central.com [oncology-central.com]

- 29. komen.org [komen.org]

- 30. A Phase 2 Study of Lapatinib in Combination with Trastuzumab in Patients with HER2-Positive, Metastatic Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 31. Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Methoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a diverse range of biological activities.[1] Among these, 2-Methoxyquinazolin-4(3H)-one emerges as a compound of significant interest for oncology research. This technical guide synthesizes the current understanding of the broader quinazolinone class to postulate and provide a detailed validation framework for the most probable therapeutic targets of this specific molecule. Drawing from extensive research on structurally related compounds, this document will focus on two primary, interconnected mechanisms of action: the inhibition of key protein kinases involved in oncogenic signaling and the disruption of microtubule dynamics, both culminating in the induction of apoptosis. This guide provides not only the scientific rationale for pursuing these targets but also detailed, field-proven experimental protocols to rigorously validate them, empowering researchers to accelerate the preclinical development of this compound and its analogs.

Introduction: The Therapeutic Promise of the Quinazolinone Scaffold

Quinazolinones are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.[1] Notably, several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline derivatives, underscoring the clinical relevance of this scaffold.[3] These approved drugs primarily function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival.[3][4]

This compound, the subject of this guide, features a methoxy group at the 2-position, a substitution that has been shown in related analogs to influence biological activity.[5][6] Given the established precedent of the quinazolinone scaffold in oncology, it is highly probable that this compound exerts its therapeutic effects through similar, well-characterized mechanisms. This guide will therefore explore the most likely molecular targets and provide a comprehensive roadmap for their experimental validation.

Postulated Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, two primary therapeutic avenues are proposed for this compound:

-

Inhibition of Protein Kinases: The quinazolinone core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[4][7][8][9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

-

Disruption of Tubulin Polymerization: Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][11] The methoxy substitution has been noted in similar compounds to be favorable for this activity.[6]

These two mechanisms are not mutually exclusive and may act in concert to induce cancer cell death. The following sections will delve into the specifics of each potential target class and outline the experimental workflows for their validation.

Protein Kinase Inhibition: Targeting Oncogenic Signaling

The 2-substituted quinazolinone scaffold has been successfully exploited to develop potent inhibitors of several cancer-relevant kinases.[4][8][10] The most probable kinase targets for this compound include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.[12]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Essential for tumor angiogenesis.[13]

-

HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a subset of breast and gastric cancers.[8]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[8][12]

-

Aurora Kinase A: A critical regulator of mitosis.[10]

The following diagram illustrates the general signaling pathways that could be inhibited by this compound.

Caption: Postulated inhibition of key kinase signaling pathways by this compound.

Disruption of Tubulin Polymerization: Inducing Mitotic Arrest

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy.[5] Several 2-aryl substituted quinazolinones have demonstrated potent tubulin polymerization inhibitory activity.[4][6] The presence of a methoxy group on the 2-aryl substituent has been shown to be a favorable modification for this activity.[6] this compound may therefore bind to tubulin, preventing its polymerization into microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.

The following diagram illustrates the proposed mechanism of tubulin polymerization inhibition.

Caption: Proposed mechanism of this compound-induced tubulin polymerization inhibition.

Experimental Validation Workflow

A tiered approach is recommended to systematically validate the potential therapeutic targets of this compound. This workflow begins with broad cellular assays and progresses to more specific biochemical and molecular analyses.

Caption: A tiered experimental workflow for validating the therapeutic targets of this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments outlined in the validation workflow.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[1][2][3]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in real-time.[5][14]

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a reaction mix containing tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a positive control (e.g., paclitaxel for polymerization enhancement) and a negative control (e.g., nocodazole for polymerization inhibition).

-

Assay Initiation: In a pre-warmed 96-well plate, add the compound dilutions. Initiate the polymerization reaction by adding the tubulin reaction mix to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the effect of this compound on the rate and extent of tubulin polymerization.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[15][16][17][18] A luminescence-based assay that quantifies ATP consumption is a common format.

Protocol:

-

Reagent Preparation: Prepare a kinase reaction buffer containing the kinase of interest, its specific substrate peptide, and ATP.

-

Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer. Include a known inhibitor for the specific kinase as a positive control.

-

Kinase Reaction: In a 96-well plate, add the compound dilutions and the kinase. Allow a brief pre-incubation for the compound to bind to the kinase. Initiate the reaction by adding the ATP/substrate mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and measure the remaining ATP levels using a commercial kit (e.g., ADP-Glo™). This typically involves converting the remaining ATP to a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the signal against the compound concentration to determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers and Kinase Pathway Modulation

Western blotting allows for the detection of specific proteins in a complex mixture, providing insights into the activation of apoptotic pathways and the modulation of kinase signaling.[19][20][21][22]

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for various time points. Harvest the cells and lyse them in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) or key proteins in a kinase signaling pathway (e.g., phosphorylated and total forms of EGFR, AKT, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation status.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| Cancer Cell Line A | Value |

| Cancer Cell Line B | Value |

| Normal Cell Line | Value |

Table 2: Kinase Inhibitory Profile of this compound

| Kinase Target | IC₅₀ (µM) |

| EGFR | Value |

| VEGFR-2 | Value |

| HER2 | Value |

| CDK2 | Value |

| Aurora Kinase A | Value |

Conclusion

This technical guide provides a comprehensive framework for investigating the potential therapeutic targets of this compound. Based on the well-established pharmacology of the quinazolinone scaffold, protein kinase inhibition and disruption of tubulin polymerization are the most probable mechanisms of action. The detailed experimental protocols provided herein will enable researchers to systematically validate these targets and elucidate the molecular basis of this compound's anticancer activity. A thorough understanding of its mechanism of action is a critical step in the rational design of more potent and selective analogs and will ultimately pave the way for its potential clinical development.

References

-

MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

SpringerLink. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

Taylor & Francis Online. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. [Link]

-

Cureus. Study on quinazolinone derivative and their pharmacological actions. [Link]

-

MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

-

Cytoskeleton. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

-

YouTube. Apoptosis assays: western blots. [Link]

-

CORE. GROWTH INHIBITION AND APOPTOSIS INDUCED BY 2‑PHENOXYMETHYL‑3H‑QUINAZOLIN‑4‑ONE IN HL‑60 LEUKEMIA CELLS. [Link]

-

NCBI. Assay Development for Protein Kinase Enzymes. [Link]

-

PMC. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

-

PubMed. Determination of Caspase Activation by Western Blot. [Link]

-

Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

-

PubMed. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

-

Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]

-

PMC. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

protocols.io. In vitro kinase assay. [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

-

PubMed. Investigation of the mechanism of the interaction of tubulin with derivatives of 2-styrylquinazolin-4(3H)-one. [Link]

-

Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

-

Taylor & Francis Online. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

-

Semantic Scholar. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

-

MDPI. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]

-

PubMed. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

-

PMC. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. [Link]

-

PMC. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. [Link]

-

NIH. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

-

MDPI. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. [Link]

-

NIH. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. [Link]

Sources

- 1. MTT (Assay protocol [protocols.io]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. clyte.tech [clyte.tech]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Investigation of the mechanism of the interaction of tubulin with derivatives of 2-styrylquinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study [mdpi.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. maxanim.com [maxanim.com]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. In vitro kinase assay [protocols.io]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. youtube.com [youtube.com]